5,7-Dichloro-2-phenyl-1-benzofuran
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Overview
Description
5,7-Dichloro-2-phenylbenzofuran: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of chlorine atoms at positions 5 and 7, along with a phenyl group at position 2, gives this compound unique chemical and biological properties. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-phenylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-phenylphenol with chlorinating agents. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) under anhydrous conditions .
Industrial Production Methods: Industrial production of 5,7-Dichloro-2-phenylbenzofuran may involve large-scale chlorination and cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-2-phenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: 5,7-Dichloro-2-phenylbenzofuran is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential biological activities .
Biology: The compound has shown promise in biological studies, particularly in antimicrobial and anticancer research. Its derivatives have been tested for their ability to inhibit the growth of various bacterial and fungal strains .
Medicine: In medicinal chemistry, 5,7-Dichloro-2-phenylbenzofuran derivatives are explored for their potential as therapeutic agents. They have been studied for their anti-inflammatory and anticancer properties .
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-phenylbenzofuran involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In anticancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
2-Phenylbenzofuran: Lacks chlorine substituents, resulting in different biological activities.
5,7-Dimethoxy-2-phenylbenzofuran: Contains methoxy groups instead of chlorine, leading to variations in chemical reactivity and biological properties.
5,7-Dibromo-2-phenylbenzofuran: Bromine substituents confer different electronic and steric effects compared to chlorine.
Uniqueness: 5,7-Dichloro-2-phenylbenzofuran is unique due to the presence of chlorine atoms at positions 5 and 7, which significantly influence its chemical reactivity and biological activities. The chlorine atoms enhance the compound’s lipophilicity and ability to interact with biological targets, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
18761-38-1 |
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Molecular Formula |
C14H8Cl2O |
Molecular Weight |
263.1 g/mol |
IUPAC Name |
5,7-dichloro-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C14H8Cl2O/c15-11-6-10-7-13(9-4-2-1-3-5-9)17-14(10)12(16)8-11/h1-8H |
InChI Key |
YJWBTZRBTNESJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)Cl)Cl |
Origin of Product |
United States |
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